molecular formula C23H18N4O3S B2651821 3-(3-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226427-69-5

3-(3-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2651821
CAS No.: 1226427-69-5
M. Wt: 430.48
InChI Key: HALKBCRSOWSKFJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core substituted with a 1,2,4-oxadiazole moiety. The structure features:

  • A 3-methylphenyl group at position 3 of the pyrimidine ring.
  • A 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group, linked via a methyl bridge at position 1 of the pyrimidine.

Its synthesis typically involves cyclocondensation and alkylation steps, as seen in analogous compounds .

Properties

IUPAC Name

3-(3-methylphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-14-6-5-8-16(12-14)27-22(28)20-18(10-11-31-20)26(23(27)29)13-19-24-21(25-30-19)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALKBCRSOWSKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the oxadiazole and methylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Various substitution reactions can be performed to introduce different functional groups, which can be useful for structure-activity relationship studies.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Structural Formula

The compound can be broken down into several functional groups:

  • Thieno[3,2-d]pyrimidine : This core structure is known for its biological activity.
  • Oxadiazole : Often associated with antimicrobial and anti-inflammatory properties.
  • Methylphenyl groups : Contribute to the compound's lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the thieno[3,2-d]pyrimidine structure may enhance this activity. A study on similar compounds demonstrated effective inhibition against various bacteria and fungi, suggesting that our compound could be evaluated for its potential as an antimicrobial agent .

Anticancer Properties

Compounds with thieno[3,2-d]pyrimidine frameworks have shown promise in cancer research. They often target specific pathways involved in cell proliferation and apoptosis. Investigations into related structures have reported cytotoxic effects against cancer cell lines, indicating a need for further studies on this compound's efficacy against tumors .

Anti-inflammatory Effects

The presence of the oxadiazole group is noteworthy as it has been linked to anti-inflammatory activities. Compounds with similar structures have been shown to reduce inflammation in various models. This application could be particularly relevant in the development of new therapeutic agents for inflammatory diseases .

Pharmaceutical Development

Given its diverse functional groups, this compound could serve as a lead structure in drug discovery programs aimed at developing novel therapeutics. The ability to modify the methylphenyl substituents allows for the exploration of structure-activity relationships (SAR) that can optimize pharmacological profiles .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Pseudomonas aeruginosa and Escherichia coli with low MIC values.
Anticancer PropertiesReported cytotoxic effects on various cancer cell lines; potential pathways involved include apoptosis and cell cycle arrest.
Anti-inflammatory EffectsSimilar compounds showed reduced inflammation markers in vivo; suggests potential for therapeutic use in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Activities References
3-(3-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-thieno[3,2-d]pyrimidine-2,4-dione (Target) Thieno[3,2-d]pyrimidine-2,4-dione 3-methylphenyl; 2-methylphenyl-1,2,4-oxadiazole Enhanced lipophilicity; potential antimicrobial activity
1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)-thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 2-chlorophenyl-1,2,4-oxadiazole; 4-fluorobenzyl Higher polarity due to halogen substituents; likely reduced bioavailability
5-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione Pyrazolo[3,4-d]pyrimidine-4,6-dione 3-methylphenyl; 4-methylphenyl Distinct ring system; possible kinase inhibition activity
4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Hybrid thieno-pyrimidine/pyrazolo-pyrimidine Phenyl-pyrazolo[3,4-d]pyrimidine Dual heterocyclic core; promising antitumor/antiviral activity
1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones Thieno[2,3-d]pyrimidine-2,4-dione 5-phenyl-1,3,4-oxadiazole; variable alkyl groups High melting points (e.g., 230–250°C); broad-spectrum antimicrobial action

Key Research Findings

Role of Oxadiazole Moieties : 1,2,4-oxadiazole rings enhance metabolic stability and binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) due to their planar, electron-deficient nature .

Methyl vs.

Dual Heterocyclic Systems: Hybrid structures (e.g., thieno-pyrimidine/pyrazolo-pyrimidine in ) exhibit superior anticancer activity compared to single-core systems, likely due to multitarget interactions.

Biological Activity

The compound 3-(3-methylphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic molecule that incorporates multiple pharmacologically relevant substructures. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure

The compound features:

  • A thieno[3,2-d]pyrimidine core.
  • An oxadiazole moiety known for various biological activities.
  • Substituents that enhance its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of oxadiazole have been reported to inhibit the proliferation of human colon adenocarcinoma cells with IC50 values around 92.4 µM across multiple cancer types .

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives possess antimicrobial properties. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways. In vitro assays have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds similar to the target compound have been investigated for their anti-inflammatory effects. They inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are crucial in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various 1,2,4-oxadiazole derivatives on A549 (lung cancer) and HepG2 (liver cancer) cell lines. Compounds showed enhanced cell viability at lower concentrations while demonstrating cytotoxicity at higher doses .
    CompoundCell LineIC50 (µM)
    25A549100
    29HepG250
  • Antimicrobial Screening : Another study focused on the antimicrobial activity of synthesized oxadiazole derivatives against common pathogens. The results indicated that certain compounds exhibited potent inhibition against Staphylococcus aureus and Escherichia coli .
    CompoundPathogenZone of Inhibition (mm)
    14Staphylococcus aureus15
    16Escherichia coli12

The biological activity of the compound can be attributed to:

  • Enzyme Inhibition : Oxadiazole derivatives often interact with enzymes crucial for cancer cell metabolism.
  • Cell Membrane Disruption : Antimicrobial activity is linked to the ability to integrate into bacterial membranes.
  • Modulation of Signaling Pathways : Anti-inflammatory effects may arise from the modulation of NF-kB signaling pathways.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methylphenyl and oxadiazole groups). Compare with analogous compounds in literature .
  • Mass Spectrometry : Employ ESI-MS to verify molecular ion peaks and fragmentation patterns, ensuring alignment with theoretical masses .
  • HPLC-PDA : Use a C18 column with acetonitrile/water gradients to assess purity (>98%) and detect byproducts .

How can reaction yields be systematically optimized using computational or statistical tools?

Q. Advanced Research Focus

  • Bayesian Optimization : Design a parameter space (temperature, solvent ratio, catalyst loading) and iteratively refine conditions using Gaussian process models to maximize yield .
  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., reaction time, stoichiometry) and identify critical factors .
  • Flow Chemistry : Adapt batch protocols to continuous-flow systems for improved heat/mass transfer, reducing side reactions .

How should researchers address contradictions in antimicrobial activity data across studies?

Q. Advanced Research Focus

  • Dose-Response Analysis : Re-test the compound against standardized microbial strains (e.g., S. aureus ATCC 25923) using broth microdilution (CLSI guidelines) to validate MIC values .
  • Structural Confirmation : Ensure tested batches are characterized via XRD or NOESY NMR to rule out polymorphism or isomerism affecting bioactivity .
  • Statistical Validation : Use ANOVA to compare replicate data and identify outliers, adjusting for variables like inoculum size or incubation time .

What strategies enable the design of derivatives to probe structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Substituent Variation : Replace the 3-methylphenyl group with electron-withdrawing (e.g., 4-Cl-phenyl) or donating (e.g., 4-OCH3_3-phenyl) groups via analogous alkylation steps .
  • Heterocycle Swapping : Substitute the 1,2,4-oxadiazole with 1,3,4-thiadiazole or triazole rings to assess impact on antimicrobial potency .
  • Crystallography : Solve X-ray structures of derivatives to correlate conformational flexibility with bioactivity .

How can researchers validate the stability of the compound under physiological conditions?

Q. Advanced Research Focus

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS .
  • Serum Stability : Add fetal bovine serum (10% v/v) to simulate in vivo conditions and quantify unchanged compound using LC-MS/MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal degradation profiles to guide storage conditions (e.g., desiccated at -20°C) .

What computational methods are suitable for predicting binding modes to biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial DNA gyrase or fungal CYP51, guided by antimicrobial data .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of predicted binding poses in a solvated lipid bilayer .
  • QSAR Modeling : Build regression models (e.g., PLS) using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

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